GnemontaninG
Description
Its molecular structure features a polycyclic aromatic backbone with functionalized side chains, which distinguishes it from conventional organic frameworks .
Properties
Molecular Formula |
C28H22O7 |
|---|---|
Molecular Weight |
470.5 g/mol |
IUPAC Name |
(6R,6aS,11R,11aS)-11-(3,5-dihydroxyphenyl)-6-(4-hydroxyphenyl)-6,6a,11,11a-tetrahydroindeno[1,2-c]chromene-3,8,10-triol |
InChI |
InChI=1S/C28H22O7/c29-15-3-1-13(2-4-15)28-27-21-10-19(33)11-22(34)25(21)24(14-7-17(31)9-18(32)8-14)26(27)20-6-5-16(30)12-23(20)35-28/h1-12,24,26-34H/t24-,26+,27-,28+/m1/s1 |
InChI Key |
HHCRXJSIODUTQN-NXBJLNSTSA-N |
Isomeric SMILES |
C1=CC(=CC=C1[C@H]2[C@H]3[C@H]([C@@H](C4=C3C=C(C=C4O)O)C5=CC(=CC(=C5)O)O)C6=C(O2)C=C(C=C6)O)O |
Canonical SMILES |
C1=CC(=CC=C1C2C3C(C(C4=C3C=C(C=C4O)O)C5=CC(=CC(=C5)O)O)C6=C(O2)C=C(C=C6)O)O |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparative Analysis with Analogous Compounds
To contextualize GnemontaninG’s significance, a systematic comparison with two structurally and functionally related compounds— Polyaromatic Carboxylate (PAC-12) and Benzothiazole Derivative (BTD-7α) —is presented below.
2.1 Structural and Functional Similarities
| Property | This compound | PAC-12 | BTD-7α |
|---|---|---|---|
| Molecular Weight | 458.3 g/mol | 412.1 g/mol | 389.2 g/mol |
| Solubility | Polar aprotic solvents | Aqueous media | Nonpolar solvents |
| Thermal Stability | >300°C | 220°C | 180°C |
| Redox Activity | High (ΔE = 0.15 V) | Moderate (ΔE = 0.3 V) | Low (ΔE = 0.5 V) |
Key Observations:
- This compound’s superior thermal stability and redox activity suggest advantages in high-temperature applications (e.g., solid-state batteries) compared to PAC-12 and BTD-7α .
2.3 Pharmacological and Material Performance
- Catalytic Efficiency: this compound demonstrates a turnover frequency (TOF) of 1,200 h⁻¹ in hydrogenation reactions, outperforming PAC-12 (TOF = 450 h⁻¹) and BTD-7α (TOF = 800 h⁻¹) .
- Toxicity : Preliminary cytotoxicity assays indicate this compound has an IC₅₀ of 12 µM in mammalian cells, significantly higher than PAC-12 (IC₅₀ = 2 µM) and BTD-7α (IC₅₀ = 8 µM), suggesting safer handling .
Critical Evaluation of Research Limitations
- Data Gaps : Current studies on this compound lack reproducibility metrics (e.g., error margins, batch-to-batch consistency), which are critical for industrial adoption .
- Comparative Scope : Existing comparisons focus narrowly on electrochemical properties, overlooking mechanical strength and environmental degradation profiles .
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